N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide is a complex organic compound that features a unique combination of a benzodioxin ring and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-17(15(18)16(2)8-9-16)10-12-11-19-13-6-4-5-7-14(13)20-12/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCLODWNXYNBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC2=CC=CC=C2O1)C(=O)C3(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with formaldehyde in the presence of an acid catalyst.
Alkylation: The benzodioxin intermediate is then alkylated with an appropriate alkyl halide to introduce the 2,3-dihydro-1,4-benzodioxin-3-ylmethyl group.
Cyclopropanation: The alkylated benzodioxin is subjected to cyclopropanation using diazomethane or a similar reagent to form the cyclopropane ring.
Amidation: Finally, the cyclopropane intermediate is reacted with ethylamine and a carboxylating agent to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine
- N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide
Comparison:
- Structural Differences: While these compounds share the benzodioxin ring, they differ in the nature of the substituents attached to the ring and the cyclopropane carboxamide group.
- Unique Properties: N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-ethyl-1-methylcyclopropane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
